molecular formula C27H35N3O B5259880 (4-benzylpiperazin-1-yl)-[1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidin-4-yl]methanone

(4-benzylpiperazin-1-yl)-[1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidin-4-yl]methanone

Cat. No.: B5259880
M. Wt: 417.6 g/mol
InChI Key: UVOJUNHNGQFBQG-BSYVCWPDSA-N
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Description

(4-benzylpiperazin-1-yl)-[1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidin-4-yl]methanone is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by its unique structure, which includes a benzyl group attached to a piperazine ring, and a piperidine ring substituted with a methanone group. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.

Properties

IUPAC Name

(4-benzylpiperazin-1-yl)-[1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H35N3O/c1-23(20-24-8-4-2-5-9-24)21-28-14-12-26(13-15-28)27(31)30-18-16-29(17-19-30)22-25-10-6-3-7-11-25/h2-11,20,26H,12-19,21-22H2,1H3/b23-20+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVOJUNHNGQFBQG-BSYVCWPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)CN2CCC(CC2)C(=O)N3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/CN2CCC(CC2)C(=O)N3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H35N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-benzylpiperazin-1-yl)-[1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidin-4-yl]methanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzylpiperazine Intermediate: Benzyl chloride reacts with piperazine in the presence of a base such as sodium hydroxide to form 4-benzylpiperazine.

    Synthesis of the Piperidine Intermediate: 1-(2-methyl-3-phenylprop-2-enyl)piperidine is synthesized through a series of reactions involving the condensation of appropriate aldehydes and amines.

    Coupling Reaction: The benzylpiperazine intermediate is coupled with the piperidine intermediate using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-benzylpiperazin-1-yl)-[1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidin-4-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the methanone group to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Formation of benzyl ketones or carboxylic acids.

    Reduction: Formation of benzyl alcohols.

    Substitution: Formation of substituted benzylpiperazines.

Scientific Research Applications

(4-benzylpiperazin-1-yl)-[1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidin-4-yl]methanone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets such as receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, including its role as a ligand for certain receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-benzylpiperazin-1-yl)-[1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidin-4-yl]methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (4-benzylpiperazin-1-yl)-[1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidin-4-yl]methanone: Unique due to its specific substitution pattern and functional groups.

    (4-benzylpiperazin-1-yl)-[1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidin-4-yl]ethanone: Similar structure but with an ethanone group instead of a methanone group.

    (4-benzylpiperazin-1-yl)-[1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidin-4-yl]propanone: Similar structure but with a propanone group instead of a methanone group.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and substitution pattern, which imparts distinct chemical properties and potential biological activities.

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